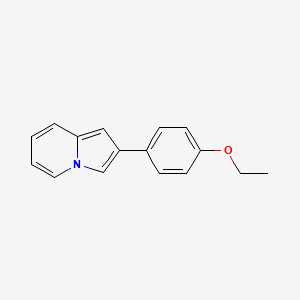
2-(4-Ethoxyphenyl)indolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound. . The compound consists of an indolizine core substituted with a 4-ethoxyphenyl group, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the radical cyclization/cross-coupling approach, which offers high efficiency and atom economy . The reaction conditions often involve the use of radical initiators and transition metal catalysts to facilitate the formation of the indolizine ring.
Industrial Production Methods: Industrial production methods for indolizine derivatives, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions: 2-(4-Ethoxyphenyl)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indolizine-2-carboxylic acid derivatives, while reduction can produce indolizine-2-ylmethanol derivatives.
科学的研究の応用
2-(4-Ethoxyphenyl)indolizine has several scientific research applications, including:
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Indole: An isomer of indolizine with a similar aromatic structure but different biological activities.
Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its antimalarial activity.
Uniqueness: 2-(4-Ethoxyphenyl)indolizine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethoxyphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved therapeutic properties .
特性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)indolizine |
InChI |
InChI=1S/C16H15NO/c1-2-18-16-8-6-13(7-9-16)14-11-15-5-3-4-10-17(15)12-14/h3-12H,2H2,1H3 |
InChIキー |
JXRXDMSHMFFLCW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



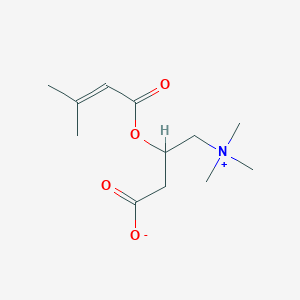
![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)

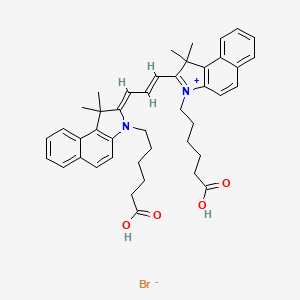
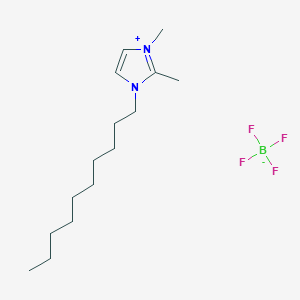

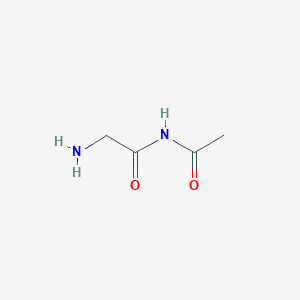
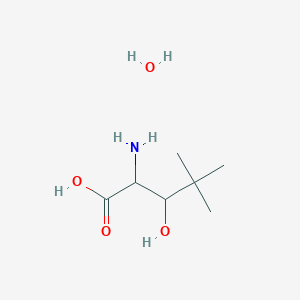
![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)



![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)
